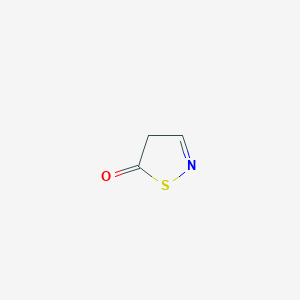

1,2-Thiazol-5(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

82357-88-8 |

|---|---|

Molecular Formula |

C3H3NOS |

Molecular Weight |

101.13 g/mol |

IUPAC Name |

4H-1,2-thiazol-5-one |

InChI |

InChI=1S/C3H3NOS/c5-3-1-2-4-6-3/h2H,1H2 |

InChI Key |

BJTFDWHEUALZNA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NSC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Thiazol 5 4h One and Its Derivatives

Evolution of Synthetic Strategies for 1,2-Thiazol-5(4H)-one

The approaches to synthesizing the this compound core have evolved significantly, driven by the need for higher efficiency, greater molecular diversity, and more environmentally benign processes.

Classical Cyclocondensation Approaches

Classical methods for synthesizing the this compound ring system predominantly rely on cyclocondensation reactions. A well-established route is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction between a thioamide and an α-halocarbonyl compound. rsc.org This method and its variations have been the foundation for creating a diverse library of thiazole derivatives.

One common approach involves the cyclocondensation of thiosemicarbazones with compounds containing a reactive halogen atom, such as ethyl bromoacetate (B1195939) or chloroacetic acid. orientjchem.orgnih.gov For instance, substituted thiosemicarbazones react with ethyl bromoacetate in the presence of a base like sodium acetate (B1210297) to yield 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones. nih.gov Similarly, the reaction of ethylidenehydrazine-1-carbothioamides with chloroacetic acid in an ethanolic solution containing anhydrous sodium acetate affords thiazol-4(5H)-one derivatives. orientjchem.org

Another classical strategy involves the reaction of thiourea (B124793) with α-haloketones. vulcanchem.com For example, the reaction of 2-bromo-1,2-diphenylethan-1-one with thiourea in ethanol (B145695) leads to the formation of thiazole intermediates. vulcanchem.com These intermediates can then be further functionalized. The Knoevenagel condensation is another classical reaction utilized, particularly for synthesizing 5-arylidene derivatives by reacting 2-thioxo-1,3-thiazolidin-4-ones with various aromatic aldehydes. mdpi.com

These traditional methods, while effective, often require harsh reaction conditions, long reaction times, and the use of hazardous reagents and solvents.

Green Chemistry and Sustainable Protocols, including Microwave-Assisted and Ultrasonic Irradiation Methods

In recent years, there has been a significant shift towards the development of green and sustainable synthetic protocols for this compound derivatives. These methods aim to reduce waste, minimize energy consumption, and use less toxic substances. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as rapid reaction rates, higher yields, and simpler reaction conditions. rasayanjournal.co.in Several studies have reported the successful synthesis of 2-substituted-thiazol-4(5H)-ones using microwave heating. rasayanjournal.co.inbenthamdirect.com For example, the reaction of thiosemicarbazones with 2-chloro-N-phenethylacetamide in ethanol under microwave irradiation at 70°C was completed in 10-15 minutes with excellent yields (82-92%), compared to 1.5 hours under conventional heating. rasayanjournal.co.in One-pot, three-component reactions under microwave irradiation have also been developed for the synthesis of complex thiazole-fused pyranopyrimidinone derivatives without the need for a catalyst or chromatographic purification. benthamdirect.com

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. tandfonline.com Ultrasound-assisted synthesis often leads to shorter reaction times, higher yields, and purer products. tandfonline.commdpi.com The synthesis of various thiazole derivatives, including those with a thiazolidin-4(5H)-one moiety, has been successfully achieved using ultrasonic irradiation. mdpi.commdpi.com For instance, the reaction of thiosemicarbazide (B42300) derivatives with α-haloketones in ethanol under ultrasonic irradiation at 50°C resulted in excellent yields in just 30-60 minutes. mdpi.com Similarly, new 1,3-thiazoles and 1,3,4-thiadiazines have been efficiently synthesized under solvent-free conditions using ultrasound. tandfonline.com

Other Green Approaches: The use of green solvents like polyethylene (B3416737) glycol (PEG-400) and deep eutectic solvents has also been explored. researchgate.netmdpi.com Additionally, catalyst-free, one-pot multicomponent reactions represent a highly efficient and atom-economical approach to synthesizing fully substituted thiazoles, avoiding the need for column chromatography and enhancing scalability. vulcanchem.com

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Classical Cyclocondensation | Hours to Days | Moderate to Good | Well-established, versatile | orientjchem.orgnih.govvulcanchem.commdpi.com |

| Microwave-Assisted Synthesis | Minutes | Good to Excellent | Rapid, high yields, energy efficient | rasayanjournal.co.inbenthamdirect.com |

| Ultrasonic Irradiation | Minutes to Hours | Good to Excellent | Fast, high purity, simple workup | tandfonline.commdpi.commdpi.com |

| One-Pot Multicomponent Reactions | Minutes to Hours | High | Atom economical, reduced waste, scalable | vulcanchem.comnih.govacgpubs.org |

Precursor Design and Synthon Chemistry in this compound Synthesis

The careful design and selection of precursors are crucial for the successful synthesis of this compound and its derivatives. The reactivity of these synthons dictates the reaction pathways and the final structure of the heterocyclic ring.

Utilization of Thiosemicarbazide Derivatives

Thiosemicarbazide and its derivatives are versatile and widely used building blocks in the synthesis of various nitrogen- and sulfur-containing heterocycles, including 1,2-thiazol-5(4H)-ones. researchgate.net Their utility stems from the presence of multiple nucleophilic centers that can react with various electrophiles.

Thiosemicarbazones, readily prepared by the condensation of thiosemicarbazide with aldehydes or ketones, are key intermediates. nih.gov These compounds can undergo cyclization with α-halocarbonyl compounds to form the thiazole ring. orientjchem.orgnih.gov For example, reacting a thiosemicarbazone derivative with ethyl chloroacetate (B1199739) in the presence of a base is a common method for preparing 2-hydrazinyl-thiazol-4(5H)-one derivatives. nih.gov The reaction of thiosemicarbazide with α-haloketones under ultrasonic irradiation is another efficient route to thiazole derivatives. mdpi.com

Application of α-Halocarbonyl Compounds

α-Halocarbonyl compounds, such as α-haloketones and α-haloesters, are essential electrophilic partners in the Hantzsch thiazole synthesis and related cyclocondensation reactions. rsc.org The halogen atom provides a good leaving group, while the carbonyl group activates the adjacent carbon for nucleophilic attack.

Commonly used α-halocarbonyl compounds include ethyl bromoacetate, chloroacetic acid, and various phenacyl bromides. orientjchem.orgnih.govsapub.org The reaction of thiosemicarbazide or its derivatives with these compounds leads to the formation of the thiazole ring. mdpi.com For instance, the reaction of a carbothioic acid amide with α-bromoketones under ultrasound irradiation gives excellent yields of thiazole derivatives in short reaction times. mdpi.com The choice of the α-halocarbonyl compound can influence the substitution pattern at the C4 and C5 positions of the thiazole ring.

Role of Arylidene Building Blocks in Synthesizing Analogous Heterocycles

Arylidene building blocks, typically derived from the condensation of an active methylene (B1212753) group with an aromatic aldehyde, play a significant role in the synthesis of 5-arylidene-1,2-thiazol-5(4H)-one analogues and other related heterocycles. mdpi.com The Knoevenagel condensation is a primary method for introducing the arylidene moiety. mdpi.com

Strategies for Derivatization and Functionalization of the this compound Nucleus

The derivatization and functionalization of the pre-formed this compound ring are key strategies for creating libraries of novel compounds with diverse properties. These modifications can be broadly categorized into the introduction of substituents at the core positions and the fusion of the thiazole ring with other heterocyclic systems.

Introduction of Substituents at Core Positions

The reactivity of the this compound core allows for the introduction of various substituents at its nitrogen and carbon atoms. The methylene group at the C4 position is particularly reactive and serves as a common site for functionalization.

One prevalent method for derivatization is the Knoevenagel condensation at the C4-position. For instance, 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one can be reacted with various aryl aldehydes in the presence of ammonium (B1175870) acetate and acetic acid to yield 5-substituted derivatives. scielo.br This reaction provides a straightforward route to introduce a wide range of aryl groups at the exocyclic position of the thiazolidinone ring. scielo.br

Another approach involves the reaction of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones, which are synthesized from substituted thiosemicarbazones and ethyl bromoacetate. nih.gov The resulting thiazol-4(5H)-one derivatives can be further modified, showcasing the versatility of this scaffold. nih.gov The synthesis of these compounds often involves a simple two-step protocol, making it an efficient way to generate a library of derivatives. nih.gov The structures are typically confirmed using spectroscopic techniques like FTIR, ¹H-NMR, and ¹³C-NMR. nih.gov For example, the ¹³C-NMR spectra of these derivatives show a characteristic signal for the carbonyl group in the region of 174.4–174.8 ppm. nih.gov

N-alkylation at the thiazolidinone ring nitrogen is another important derivatization strategy. researchgate.net For example, 2-{3-furan-2-ylmethyl-2-[(2-methyl-3-phenylallylidene)hydrazono]-thiazolidin-4-one-5-yl}-N-(3-trifluoromethylphenyl)-acetamide demonstrates the introduction of a substituted acetamide (B32628) group. researchgate.net Such modifications can significantly influence the biological activity of the resulting compounds. researchgate.net

The following table summarizes selected examples of the introduction of substituents at the core positions of the this compound nucleus.

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-[(4,5-Diphenylthiazol-2-yl)imino]thiazolidin-4-one | Aryl aldehydes, ammonium acetate, acetic acid, reflux | 5-Substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives | scielo.br |

| Substituted thiosemicarbazones | Ethyl bromoacetate, sodium acetate, methanol (B129727), reflux | 2-(2-Arylidenehydrazinyl)thiazol-4(5H)-ones | nih.gov |

| 2-Imino-4-thiazolidinone derivatives | Alkylating agents | N-Substituted imino-thiazolidinones | researchgate.net |

Fusion of the this compound Ring with Other Heterocyclic Systems

Fusing the this compound ring with other heterocyclic systems is a powerful strategy to create novel, complex, and rigid molecular architectures. These fused systems often exhibit unique chemical and biological properties.

A notable example is the synthesis of thiazolo[4,5-b]pyridin-5(4H)-ones. These compounds can be prepared through a one-pot domino synthesis involving the intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles. acs.org This method utilizes (het)aryldithioesters and cyanamide (B42294) to form the intermediate, which then reacts with reagents like methyl bromocrotonate to undergo cyclization. acs.org

Another significant fusion strategy is the [4+2] cycloaddition reaction. For instance, bicyclic thiazolo-2-pyridones can react with arynes to produce highly functionalized and structurally complex thiazolo-fused bridged isoquinolones in high yields. diva-portal.orgdiva-portal.org This method provides rapid access to three-dimensional ring-fused heterocycles. diva-portal.orgdiva-portal.org

The fusion of the thiazole ring with a 1,2,4-triazole (B32235) ring leads to the formation of thiazolo[3,2-b] acs.orgnih.govnih.govtriazole derivatives. farmaciajournal.com These can be synthesized by condensing 3-aryl-5-mercapto-1,2,4-triazoles with phenacyl bromides in the presence of an acid catalyst. farmaciajournal.comresearchgate.net This reaction can proceed in a single step or via an acyclic thioether intermediate, depending on the reaction conditions. farmaciajournal.com

Furthermore, the this compound scaffold can be fused with quinone structures. The synthesis of 2,3-dihydronaphtho[2,3-d] acs.orgvulcanchem.comthiazole-4,9-diones and 2,3-dihydroanthra[2,3-d] acs.orgvulcanchem.comthiazole-4,11-diones has been achieved through the reaction of 2-(dialkylamino)naphthoquinones or 2-(dialkylamino)anthracene-1,4-diones with sulfur monochloride and a base. beilstein-journals.org

The table below presents selected examples of the fusion of the this compound ring with other heterocyclic systems.

| Reactants | Reaction Type | Fused Heterocyclic System | Reference |

| (Het)aryldithioesters, cyanamide, methyl bromocrotonate | Domino synthesis, intramolecular heteroannulation | Thiazolo[4,5-b]pyridin-5(4H)-ones | acs.org |

| Bicyclic thiazolo-2-pyridones, arynes | [4+2] Cycloaddition | Thiazolo-fused bridged isoquinolones | diva-portal.orgdiva-portal.org |

| 3-Aryl-5-mercapto-1,2,4-triazoles, phenacyl bromides | Condensation, cyclization | Thiazolo[3,2-b] acs.orgnih.govnih.govtriazoles | farmaciajournal.comresearchgate.net |

| 2-(Dialkylamino)naphthoquinones, S₂Cl₂, base | Cyclization | 2,3-Dihydronaphtho[2,3-d] acs.orgvulcanchem.comthiazole-4,9-diones | beilstein-journals.org |

| 2-(Dialkylamino)anthracene-1,4-diones, S₂Cl₂, base | Cyclization | 2,3-Dihydroanthra[2,3-d] acs.orgvulcanchem.comthiazole-4,11-diones | beilstein-journals.org |

| 3-(Benzylamino)-4-bromo-substituted chromenones, Na₂S, I₂, H₂O₂ | Oxidative cross-coupling | 4H-Chromeno[3,4-d]thiazol-4-ones | mdpi.com |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 1,2 Thiazol 5 4h One Derivatives

Cycloaddition Reactions of 5(4H)-Thiazolones

Cycloaddition reactions are powerful tools for forming cyclic compounds. In the context of 1,2-thiazol-5(4H)-one derivatives, particularly (Z)-4-arylidene-5(4H)-thiazolones, photochemical [2+2]-cycloadditions are a notable class of reactions. acs.org These reactions proceed through the concerted rearrangement of electrons, often initiated by light, to form new ring structures. ebsco.com

The irradiation of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones with blue light (e.g., 465 nm) in a solvent like dichloromethane (B109758) (CH2Cl2) initiates a [2+2]-photocycloaddition of the exocyclic carbon-carbon double bonds. acs.org This process leads to the formation of dispirocyclobutanes. acs.org A key feature of this reaction is its high stereoselectivity. The ε-isomer, which results from a 1,3 head-to-tail syn coupling, is often the major product, forming in yields exceeding 90% in many instances. acs.orgnih.gov The reaction can be accelerated by using a lamp with a higher photonic flux, reducing the reaction time from 72 hours to 24 hours. acs.orgnih.gov

The presence of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), can influence the reaction outcome. acs.org When the irradiation is carried out in dry methanol (B129727) (MeOH) in the presence of BF3·OEt2, monospirocyclobutanes are formed with complete stereoselectivity, again favoring the ε-isomer. acs.orgnih.gov This outcome is attributed to a ring-opening reaction of one of the thiazolone rings, facilitated by the Lewis acid, leading to the formation of ester and thioamide groups. acs.org

Table 1: Photochemical [2+2]-Cycloaddition of (Z)-4-Aryliden-5(4H)-thiazolones

| Reactant | Conditions | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones | Blue light (465 nm), CH2Cl2 | Dispirocyclobutanes | High ( >90% ε-isomer) | acs.orgnih.gov |

| (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones | Blue light (456 nm), dry MeOH, BF3·OEt2 | Monospirocyclobutanes | Complete (ε-isomer) | acs.orgnih.gov |

Beyond [2+2] cycloadditions, this compound derivatives can participate in other pericyclic transformations. For instance, 1,3-dipolar cycloaddition reactions have been reported where nitrile oxides and nitrile imines add to the exocyclic C=C bond of 4-arylidene-2-phenyl-5(4H)-thiazolones. researchgate.net These reactions are regioselective, yielding spiro-isoxazolines and spiro-pyrazolines, respectively. researchgate.net

Additionally, 1,3-thiazol-5(4H)-thiones, which are structurally related to the title compound, undergo hetero-Diels-Alder reactions with 1,3-dienes. researchgate.net These reactions can be initiated thermally or catalyzed by a Lewis acid like BF3·Et2O, leading to spiro-heterocycles. researchgate.net The regioselectivity of the thermal reaction with an unsymmetrical diene like isoprene (B109036) is low, but it is significantly enhanced in the presence of the Lewis acid catalyst. researchgate.net

Photochemical [2+2]-Cycloadditions, including Stereo- and Diastereoselectivity

Ring-Opening and Rearrangement Reactions of 5(4H)-Thiazolones

The this compound ring is susceptible to cleavage under certain conditions, leading to various ring-opened products that can undergo further transformations.

The thiazolone ring can be opened by nucleophilic attack. For example, treatment of 4-aryliden-5(4H)-thiazolones with a base such as sodium methoxide (B1231860) (NaOMe) in an alcohol like methanol (MeOH) results in a ring-opening reaction via methanolysis. acs.org This scission of the heterocyclic ring leads to the formation of ester and thioamide functional groups. acs.org The Lewis acid BF3 can also promote the attack of nucleophiles at the carbonyl carbon, facilitating ring-opening. acs.orgresearchgate.net This reactivity is also observed in related systems, where nucleophilic attack at the carbonyl group leads to ring opening. iucr.org

Following the initial nucleophile-induced ring opening, the resulting intermediates can undergo subsequent intramolecular reactions. In the case of the base-mediated methanolysis of 4-aryliden-5(4H)-thiazolones, the ring-opened product can undergo an intramolecular S-attack at the exocyclic C=C bond. acs.org This leads to a cyclization that forms dihydrothiazoles as a mixture of cis and trans isomers, often with high diastereomeric excess. acs.orgnih.gov The trans isomers can typically be isolated as pure diastereoisomers. acs.org

Interestingly, these dihydrothiazoles can also be synthesized by treating the 4-aryliden-5(4H)-thiazolones with an alcohol in the presence of BF3·OEt2 but without a base. nih.govacs.org This suggests that the Lewis acid enhances the electrophilic character of both the carbonyl carbon and the vinyl carbon, promoting the cascade reaction. nih.gov Cascade reactions involving the formation of thiazole (B1198619) rings from enaminones and potassium thiocyanate (B1210189) have also been reported, highlighting the synthetic utility of such sequences. researchgate.net

Table 2: Ring-Opening and Subsequent Reactions of 4-Aryliden-5(4H)-thiazolones

| Reactant | Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 4-Aryliden-5(4H)-thiazolones | NaOR/ROH | Ring-opened ester and thioamide | Dihydrothiazoles (cis/trans mixture) | acs.orgnih.gov |

| 4-Aryliden-5(4H)-thiazolones | ROH, BF3·OEt2 | Ring-opened ester and thioamide | Dihydrothiazoles | nih.govacs.org |

Nucleophile-Induced Ring Scission (e.g., Alcoholysis and Methanolysis)

Electrophilic and Nucleophilic Transformations of the this compound Scaffold

The this compound ring possesses sites susceptible to both electrophilic and nucleophilic attack, allowing for its functionalization. The electron-rich nature of the thiazole ring generally facilitates electrophilic substitution. vulcanchem.com For the related thiazolo[5,4-d]thiazole (B1587360) system, which is electron-deficient, direct electrophilic aromatic substitution like halogenation was initially thought to be difficult but has since been achieved. udayton.edu

Conversely, the carbonyl group at the 5-position of the this compound ring is an electrophilic center, making it prone to nucleophilic attack. vulcanchem.comevitachem.com This reactivity is a key aspect of its chemistry, as seen in the ring-opening reactions initiated by nucleophiles like alkoxides. acs.org Density Functional Theory (DFT) calculations on this compound derivatives indicate a high degree of reactivity, with the electrophilicity of the ketone group facilitating nucleophilic attacks at the C-5 position. vulcanchem.com Molecular modeling studies have also been used to understand the potential for nucleophilic attack on the endocyclic carbonyl group by biological nucleophiles. montana.edu

Redox Chemistry of this compound (e.g., Oxidation, Reduction)

The redox behavior of the this compound core and its derivatives is a critical aspect of its chemical reactivity, influencing its stability and interaction with biological systems. While direct studies on the parent compound are limited, research on analogous heterocyclic systems, including other thiazole isomers, provides insight into potential oxidative and reductive pathways. Redox reactions involve the loss (oxidation) or gain (reduction) of electrons, often leading to significant functional group transformations. ncert.nic.inlibretexts.org

Oxidation Reactions:

Oxidation of thiazole derivatives can target various sites, including the sulfur atom, side chains, or the heterocyclic ring itself. nih.gov For instance, in related 1,3-thiazole-5(4H)-one systems, a methylthio group at the 2-position can be oxidized to the corresponding sulfoxides or sulfones using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA). evitachem.com The synthesis of certain thiazole rings can also be achieved through oxidative cyclization reactions, such as the use of iodine to facilitate the formation of the thiazole moiety from acetophenone (B1666503) and thiourea (B124793) precursors. bohrium.com

In other related heterocyclic systems, such as 3-thioxo-1,2,4-triazin-5-ones, various oxidizing agents have been shown to yield different products. Treatment with ferric chloride (FeCl₃) can result in the formation of a disulfide, while hydrogen peroxide (H₂O₂) can lead to a sulfonic acid derivative. scirp.org A stronger oxidizing agent like potassium permanganate (B83412) (KMnO₄) can convert the thione group into a carbonyl group, forming a dione. scirp.org For amino-substituted heterocycles like 3-amino-1,2,4-oxadiazol-5(4H)-one, the amino group itself can be a site of oxidation, potentially forming nitro derivatives.

| Reactant Class | Oxidizing Agent | Product Type | Source |

|---|---|---|---|

| 2-(Methylthio)-1,3-thiazol-5(4H)-one derivative | m-Chloroperbenzoic acid (m-CPBA) | Sulfoxides or Sulfones | evitachem.com |

| Acetophenone & Thiourea | Iodine (I₂) | Thiazole derivative (via oxidative cyclization) | bohrium.com |

| 3-Thioxo-1,2,4-triazin-5-one derivative | Hydrogen Peroxide (H₂O₂) | Sulfonic acid derivative | scirp.org |

| 3-Thioxo-1,2,4-triazin-5-one derivative | Potassium Permanganate (KMnO₄) | Dione derivative | scirp.org |

| 3-Amino-1,2,4-oxadiazol-5(4H)-one | General oxidizing agents | Nitro derivative |

Reduction Reactions:

Reduction reactions of this compound derivatives typically target the carbonyl group or other reducible functionalities on the ring or its substituents. For example, in pyrazol-5(4H)-one derivatives, which also contain a keto group within a five-membered ring, the exocyclic double bond of an arylidene substituent can be reduced. bohrium.com A more direct analogy is the reduction of the keto group in 3-amino-1,2,4-oxadiazol-5(4H)-one to a hydroxyl derivative. Studies on 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives have demonstrated that the carbonyl can be reduced to a hydroxyl group using sodium borohydride (B1222165) (NaBH₄), yielding the corresponding 1H-pyrazol-5-ol. bohrium.com This suggests that the C5-keto group of the this compound ring is a likely site for reduction by common hydride reagents.

| Reactant Class | Reducing Agent | Product Type | Source |

|---|---|---|---|

| 1,4-Disubstituted 3-methylpyrazol-5(4H)-one | Sodium Borohydride (NaBH₄) | 1H-Pyrazol-5-ol | bohrium.com |

| 3-Amino-1,2,4-oxadiazol-5(4H)-one | General reducing agents | Hydroxy derivative |

Mechanistic Investigations using Integrated Spectroscopic and Computational Approaches

The elucidation of reaction mechanisms and reactivity profiles for this compound derivatives is greatly enhanced by combining experimental spectroscopic data with theoretical computational models. This integrated approach provides a deeper understanding of molecular structure, stability, and reaction pathways.

Spectroscopic Characterization:

A suite of spectroscopic techniques is essential for the structural confirmation of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are routinely used to determine the chemical structure of newly synthesized thiazolone derivatives. frontiersin.orgmdpi.commdpi.com Advanced 2D NMR techniques, such as NOESY and HMBC, are employed to establish stereochemistry and analyze tautomeric equilibria in solution, providing critical data on the dynamic behavior of these molecules. beilstein-journals.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is vital for confirming the elemental composition of synthesized compounds by providing precise mass-to-charge ratios ([M+H]⁺). bohrium.commdpi.comvulcanchem.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. For instance, the characteristic carbonyl (C=O) stretch in the thiazolone ring is readily observed, typically in the range of 1660-1685 cm⁻¹. derpharmachemica.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure and stereochemistry, serving as a benchmark for validating computational models. derpharmachemica.com

Computational Investigations:

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of thiazole derivatives. nih.gov

Molecular Geometry and Stability: DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are used to optimize molecular geometries and predict structural characteristics. researchgate.netresearchgate.net

Reactivity Descriptors: Computational studies can reveal key electronic properties that govern reactivity. For example, low HOMO-LUMO energy gaps calculated for this compound derivatives (reported in the range of 4.1–4.5 eV) indicate high reactivity. vulcanchem.com The calculation of molecular electrostatic potential (MEP) maps helps to identify nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reagents. researchgate.net

Reaction Mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and rationalize experimental outcomes, such as regioselectivity and tautomeric preferences. beilstein-journals.org Fukui functions can also be evaluated to describe the reactivity of specific atomic sites within the molecule. researchgate.net The analysis of non-covalent interactions (NCI) through reduced density gradient (RDG) calculations further explains the forces governing molecular structure and interactions. researchgate.net

By integrating these approaches, researchers can correlate experimental observations with theoretical models. For example, spectroscopic data can confirm the formation of a specific product, while computational analysis can explain why that product is favored by modeling the energy profiles of different possible reaction pathways. This synergy is crucial for designing new synthetic routes and predicting the chemical behavior of novel this compound derivatives.

| Technique | Application | Information Obtained | Source |

|---|---|---|---|

| 2D NMR (NOESY, HMBC) & DFT | Analysis of tautomeric equilibrium | Rationalization of tautomer ratios and structural conformations | beilstein-journals.org |

| DFT (B3LYP/6-31G(d,p)) | Reactivity analysis | Fukui functions, molecular electrostatic potential (MEP), HOMO-LUMO gaps | vulcanchem.comresearchgate.net |

| FT-IR, NMR, MS, X-ray Crystallography | Structural elucidation | Confirmation of functional groups, connectivity, molecular formula, and 3D structure | mdpi.comderpharmachemica.com |

| DFT & Vibrational Spectroscopy (IR, Raman) | Vibrational analysis | Assignment of spectral bands based on potential energy distribution (PED) | researchgate.netresearchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis of 1,2 Thiazol 5 4h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1,2-thiazol-5(4H)-one derivatives, offering detailed insights into the proton and carbon frameworks of these molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of protons within a molecule. In the context of this compound derivatives, ¹H NMR spectra reveal characteristic signals that aid in structural confirmation.

For instance, in certain thiazolidinone derivatives, which share structural similarities, aromatic protons typically resonate in the downfield region of δ 7.2–7.8 ppm. vulcanchem.com The specific chemical shifts are influenced by the nature and position of substituents on the aromatic rings. Protons on the thiazole (B1198619) ring itself also exhibit distinct signals. For example, the proton at the C5 position of the thiazole ring in some derivatives appears as a singlet in the range of δ 7.15–8.31 ppm. nih.gov

In more complex hybrid molecules incorporating the this compound moiety, the ¹H NMR spectra can be more intricate. For example, in a series of pyrrolo[3,2,1-ij]quinolin-2-one-thiazole hybrids, a broad singlet corresponding to an NH proton was observed at a significantly downfield chemical shift of around δ 13.35 ppm. mdpi.com The protons of methyl groups attached to the core structure are typically found in the upfield region, as exemplified by signals between δ 1.28 and 1.70 ppm in these same complex derivatives. mdpi.com The protons of a methylene (B1212753) group within a thiazolidinone ring have been observed at approximately δ 4.0 ppm. nih.gov

It is important to note that the solvent used for NMR analysis can influence the chemical shifts. For many thiazole derivatives, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent. mdpi.comscielo.brekb.egchemmethod.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in this compound Derivatives and Related Structures

| Proton Type | Chemical Shift (δ, ppm) | Reference |

| Aromatic Protons | 7.2–7.8 | vulcanchem.com |

| Thiazole-C5-H | 7.15–8.31 | nih.gov |

| NH Proton | ~13.35 | mdpi.com |

| Methyl Protons | 1.28–1.70 | mdpi.com |

| Thiazolidinone-CH₂ | ~4.0 | nih.gov |

| Aromatic Protons (in a diphenylthiazole derivative) | 7.30-7.51 | scielo.br |

| Olefinic Proton (in an imidazo[2,1-b]thiazole (B1210989) derivative) | 8.22 | ekb.eg |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is fundamental for elucidating the carbon framework of this compound derivatives. This technique provides information on the number of distinct carbon environments and their electronic nature.

The carbonyl carbon (C=O) of the thiazol-5(4H)-one ring is a key diagnostic signal, typically appearing significantly downfield in the spectrum. In various thiazolidin-4-one derivatives, this carbonyl carbon resonates in the range of δ 167.25–174.59 ppm. scielo.brmdpi.com For some 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones, the C=O signal is observed around δ 169.8 ppm. mdpi.com

The carbon atoms within the thiazole ring also have characteristic chemical shifts. For example, in certain thiazole derivatives, the C2 and C5 carbons of a thiazolidinone moiety resonate at approximately δ 53–60 ppm and δ 30–34 ppm, respectively. mdpi.com In other structures, the carbon atoms of the thiazole ring can be found at varying positions, such as δ 106 ppm for C-5 and around 160 ppm for C-2 in some 4-(organylthio)-1,3-thiazol-2-yl]hydrazones. researchgate.net

Aromatic carbons typically appear in the region of δ 120-150 ppm, with their exact shifts dependent on the substituents. For instance, in a series of diphenylthiazole derivatives, aromatic carbon signals were observed between δ 128.35 and 146.10 ppm. scielo.br

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in this compound Derivatives and Related Structures

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Carbonyl (C=O) | 167.25–174.59 | scielo.brmdpi.com |

| Thiazolidinone C2 | 53–60 | mdpi.com |

| Thiazolidinone C5 | 30–34 | mdpi.com |

| Aromatic Carbons | 120–150 | scielo.br |

| Thiazole C2 (hydrazone derivative) | ~160 | researchgate.net |

| Thiazole C5 (hydrazone derivative) | ~106 | researchgate.net |

| Imidazo[2,1-b]thiazole C=O | 169.1 | chemmethod.com |

For complex this compound derivatives, one-dimensional NMR spectra can be crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. Techniques like COSY (Correlation Spectroscopy) help identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These methods are crucial for the unambiguous assignment of all proton and carbon signals in complex structures. scirp.org

Diffusion-Ordered SpectroscopY (DOSY-NMR) is a powerful technique for analyzing mixtures and studying the size and shape of molecules in solution. dtic.mil It separates the NMR signals of different components in a mixture based on their diffusion coefficients, which are related to their hydrodynamic radii. researchgate.net This technique can be particularly useful for studying reaction mechanisms involving this compound derivatives, for example, by identifying intermediates or by studying the formation of aggregates or complexes in solution. The diffusion constant (D) can be used to estimate the dimensions of molecules. researchgate.net

High-Resolution 13C NMR for Carbon Skeleton Determination

Vibrational Spectroscopy (IR and FTIR) for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are vital for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

A prominent and diagnostic absorption band in the IR spectra of this compound derivatives is that of the carbonyl (C=O) group. This stretching vibration typically appears as a strong band in the region of 1658–1739 cm⁻¹. ekb.egfrontiersin.org For example, in some thiazolidinone derivatives, a strong C=O stretching band is observed around 1700 cm⁻¹. mdpi.com

Other important vibrations include the C=N stretching of the thiazole ring, which can be observed in the range of 1490–1648 cm⁻¹. frontiersin.orgtsijournals.com The C-S stretching vibration is generally found in the region of 600–750 cm⁻¹. tsijournals.com Aromatic and aliphatic C-H stretching vibrations are typically observed between 3000–3100 cm⁻¹ and 2850–3200 cm⁻¹, respectively. tsijournals.com

Table 3: Characteristic IR/FTIR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1658–1739 | ekb.egfrontiersin.org |

| Imine (C=N) | Stretching | 1490–1648 | frontiersin.orgtsijournals.com |

| Carbon-Sulfur (C-S) | Stretching | 600–750 | tsijournals.com |

| Aromatic C-H | Stretching | 3000–3100 | tsijournals.com |

| Aliphatic C-H | Stretching | 2850–3200 | tsijournals.com |

| N-H | Stretching | 3185-3448 | scirp.orgderpharmachemica.com |

| C-C (aromatic) | Stretching | 1400-1600 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). savemyexams.com

High-Resolution Mass Spectrometry (HRMS) is particularly useful as it can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. vulcanchem.com For many this compound derivatives, the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) is observed, which confirms the molecular weight of the compound. scielo.brekb.eg

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and can be used to deduce its structure. The fragmentation of the molecular ion results in the formation of smaller, stable fragment ions. The analysis of the mass differences between the molecular ion and the fragment ions can reveal the loss of specific functional groups or structural motifs. libretexts.orgchemguide.co.uk For example, the loss of a CO group (28 Da) or other characteristic fragments can help to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the positions of all atoms in the crystal lattice, providing precise information about bond lengths, bond angles, and torsional angles.

For this compound derivatives, X-ray crystallography has been instrumental in confirming the connectivity of atoms and establishing the stereochemistry of the molecule. mdpi.com For instance, in a study of 5-arylimino-1,3,4-thiadiazole derivatives, which are structurally related, X-ray analysis confirmed the Z-configuration around the iminophenyl double bond and revealed that the thiadiazole ring was nearly planar. mdpi.com Such detailed structural information is invaluable for understanding the structure-activity relationships of these compounds and for computational modeling studies. The crystal packing is often stabilized by intermolecular interactions such as C—H⋯S and C—H⋯π hydrogen bonds. iucr.org

Computational Chemistry and Theoretical Investigations of 1,2 Thiazol 5 4h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) methods, have become indispensable tools for studying thiazole-based compounds. bohrium.comtexilajournal.comsemanticscholar.org These methods allow for the prediction of various molecular properties, offering a theoretical framework that complements experimental findings. researchgate.net For instance, DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set are commonly used to optimize the geometries of thiazole (B1198619) derivatives and to compute their electronic and spectroscopic data. ajol.infodergipark.org.tr Such computational approaches are valuable for elucidating reaction mechanisms and understanding the structural stability of these heterocyclic systems. bohrium.comevitachem.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. For derivatives of 1,2-thiazol-5(4H)-one, methods like DFT are employed to determine optimized geometrical structures. ajol.info The absence of negative vibrational frequencies in the calculation results confirms that the optimized structure is a true minimum. nih.gov

Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. This is particularly important for flexible molecules, though the core this compound ring is relatively rigid. For derivatives with flexible substituents, understanding the preferred conformations is key to interpreting their chemical behavior. For example, in related thiazole systems, theoretical calculations have been used to determine the dihedral angles between the thiazole ring and its substituents, revealing how these rings are oriented with respect to each other. researchgate.net

Below is a table showcasing representative calculated geometrical parameters for a thiazole derivative, illustrating the level of detail obtained from these theoretical studies.

| Parameter | Bond Length (Å) / Bond Angle (°) | Method |

| C1–C33 Bond Length | 1.426 | DFT/aug-cc-pvdz |

| C33–C1–C2 Bond Angle | ~124 | DFT/aug-cc-pvdz |

| This data is for a related thiazole derivative and is presented for illustrative purposes. mdpi.com |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is invaluable for the structural characterization of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. dergipark.org.trtandfonline.com Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to confirm the molecular structure. ajol.inforsc.org For example, in studies of related thiazole compounds, calculated chemical shifts have shown good correlation with experimental values, aiding in the assignment of complex spectra. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. nih.gov These calculated frequencies, often scaled to correct for systematic errors, are compared with experimental spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net This detailed assignment helps to confirm the presence of specific functional groups and provides a deeper understanding of the molecule's vibrational properties.

The following table provides an example of how theoretical and experimental spectroscopic data are compared for a thiazole derivative.

| Spectroscopic Data | Theoretical Value | Experimental Value |

| ¹H NMR (NH proton) | 3539 cm⁻¹ (scaled) | 3208 cm⁻¹ |

| ¹³C NMR (C=S carbon) | - | - |

| This data is for a related thiazole derivative and is presented for illustrative purposes. researchgate.net |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for understanding and predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net A small HOMO-LUMO gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. vulcanchem.com For derivatives of this compound, DFT calculations have shown low HOMO-LUMO gaps, in the range of 4.1–4.5 eV, indicating their high reactivity. vulcanchem.com This high reactivity is a key factor in their mechanism of action in various applications.

| Orbital | Energy (eV) |

| HOMO | -5.93 |

| LUMO | -3.66 |

| HOMO-LUMO Gap | 2.27 |

| This data is for a related thiazole derivative and is presented for illustrative purposes. mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Assignment

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict the sites of electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net The MEP map displays different colors to represent the electrostatic potential on the molecule's surface. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound and its derivatives, MEP analysis can identify the most reactive parts of the molecule. For instance, the electrophilicity of the ketone group at the 5-position facilitates nucleophilic attacks at this site, a crucial step in the activation of certain prodrugs. vulcanchem.com MEP maps of related thiazole compounds have shown that negative potential is often localized on oxygen and nitrogen atoms, indicating these as likely sites for electrophilic interaction. researchgate.netdergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.deresearchgate.net A key aspect of NBO analysis is its ability to quantify electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions is evaluated using second-order perturbation theory, and the resulting stabilization energies indicate the extent of electron delocalization. mdpi.com

This analysis can reveal hyperconjugative interactions, such as those between a lone pair (n) or a π-bond and an antibonding (σ* or π*) orbital, which contribute to the molecule's stability. dergipark.org.tr For thiazole derivatives, NBO analysis can elucidate the flow of charge within the molecule, for example, from the thiazole ring towards acceptor moieties, and quantify the energetic stabilization gained from these delocalization effects. mdpi.comresearchgate.net

The following table illustrates the type of information obtained from an NBO analysis for a related thiazole derivative.

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| π(C1–C2) | π(C35–C50) | 40.80 |

| π(C33–C50) | π(C51–C63) | 37.99 |

| This data is for a related thiazole derivative and is presented for illustrative purposes. mdpi.com |

Calculation of Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index)

Key global reactivity descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons. ijarset.com

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ijarset.comresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability. ijarset.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. ijarset.comresearchgate.net

These parameters are calculated using the following equations, where I is the ionization potential and A is the electron affinity, which can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO). ijarset.com

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

For thiazole derivatives, these descriptors have been calculated to assess and compare their reactivity. For example, a high electrophilicity index for a compound indicates it is a strong electrophile. tandfonline.comijarset.com

The table below presents calculated global reactivity descriptors for a thiazole derivative as an illustration.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.770 |

| Electron Affinity (A) | 3.330 |

| Electronegativity (χ) | 5.050 |

| Chemical Hardness (η) | 1.72 |

| Electrophilicity Index (ω) | 7.412 |

| This data is for a related thiazole derivative and is presented for illustrative purposes. tandfonline.com |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for investigating the electronic excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. rsc.orgacs.org This method allows for the calculation of vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which quantify the intensity of electronic transitions. tandfonline.comnih.gov

For heterocyclic compounds similar to this compound, TD-DFT has been successfully employed to correlate theoretical calculations with experimental spectroscopic data. For instance, a study on (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one used TD-DFT calculations at the B3LYP/6-311G(d,p) level of theory to analyze its electronic transitions. tandfonline.com The computed absorption peaks were found to be in good agreement with the experimental UV-Vis spectrum, allowing for the assignment of specific electronic transitions, such as n→π* and π→π*, based on the contributions of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com

Similarly, theoretical investigations on a 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione tautomer demonstrated the utility of TD-DFT in predicting its absorption spectrum. researchgate.net The calculations identified transitions at shorter wavelengths (220-240 nm) as n → π* and those at longer wavelengths (>250 nm) as π → π* charge transfers, which aligned with experimental findings. researchgate.net The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional and basis set, with hybrid functionals often providing better agreement with experimental values for organic dyes. acs.org

The table below presents findings from a TD-DFT study on a thiazolidinone derivative, showcasing the correlation between experimental and computed spectral data. tandfonline.com

| Transition Type | Experimental λmax (nm) | Computed λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| n→π | 306 | 306.24 | 0.0174 | HOMO-5 → LUMO (86%) |

| π→π | 402 | 397.09 | 0.7450 | HOMO-1 → LUMO (59%), HOMO → LUMO (39%) |

Mechanistic Studies and Transition State Analysis using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of chemical reactions involving the this compound scaffold. physchemres.orgresearchgate.net These methods enable the mapping of reaction potential energy surfaces, the localization of transition states, and the calculation of activation energies (Ea), thereby providing deep insights into reaction pathways, kinetics, and selectivity. physchemres.org

A notable study investigated the reactivity of 4-isothiazolin-3-one and its N-methyl derivative with electrophiles like dibromine (Br₂) and sulfuryl chloride (SO₂Cl₂). physchemres.org Using DFT calculations at the B3LYP/6-311G(d,p) level, researchers were able to locate the transition state structures for the reactions and determine their corresponding activation energies. The analysis of the activation barriers revealed that certain reaction pathways are kinetically more favorable than others. physchemres.org Furthermore, local reactivity descriptors, such as Fukui indices, were used to predict the regioselectivity of the electrophilic attack on the C2=C3 double bond of the isothiazolinone ring. physchemres.org

Another investigation focused on the chemo- and regio-selectivities of the [3 + 2] cycloaddition reaction between 5-benzoyl-3(2H)-isothiazolone and stable nitrile oxides. researchgate.net By employing M06-2X hybrid density functional calculations, the study provided mechanistic insights that explained the experimentally observed selectivities. researchgate.net Such theoretical studies are crucial for understanding and predicting the chemical behavior of isothiazolones, which aids in the design of new synthetic routes and the development of novel derivatives.

The following table summarizes the calculated activation energies for the reaction of isothiazolinones with different reagents, as determined by transition state theory. physchemres.org

| Reactant 1 | Reactant 2 | Transition State | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| 4-isothiazolin-3-one | SO₂Cl₂ | TS1 | 27.94 |

| 2-methyl-4-isothiazolin-3-one | SO₂Cl₂ | TS2 | 32.09 |

| 4-isothiazolin-3-one | Br₂ | TS3 | 23.59 |

| 2-methyl-4-isothiazolin-3-one | Br₂ | TS4 | 25.84 |

In Silico Screening Methodologies Applied to this compound Derivatives

In silico screening encompasses a variety of computational techniques used to identify and optimize new biologically active compounds, which can be readily applied to derivatives of this compound. qima-lifesciences.com These methods accelerate the drug discovery process by prioritizing molecules for synthesis and experimental testing. qima-lifesciences.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) necessary for a molecule's biological activity. nih.govacs.org A validated pharmacophore model can then be used as a 3D query to rapidly screen large compound databases (a process known as virtual screening) to find novel molecules that match the model and are therefore likely to be active. tandfonline.comnih.gov

The typical workflow involves:

Model Generation : A set of known active compounds (training set) is used to generate hypotheses about the key structural features. nih.gov Algorithms like HypoGen can produce multiple models, which are then statistically validated. nih.gov

Model Validation : The best pharmacophore model is selected based on statistical parameters and its ability to distinguish known active compounds from inactive ones. tandfonline.com

Virtual Screening : The validated model is used to screen large chemical libraries, such as the CHEMBL, NCI, or Maybridge databases. nih.govtandfonline.com

Hit Filtering : The resulting hits are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to select the most promising candidates for further study. tandfonline.com

While specific studies on this compound are not prevalent in the provided search results, this methodology has been extensively applied to other heterocyclic scaffolds like 1,2,4-triazoles and benzamides to identify potential inhibitors for targets such as aromatase and histone deacetylase 2 (HDAC2). nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are invaluable for predicting the activity of unsynthesized molecules and for understanding which molecular properties are key to their function.

A significant application of QSAR for the isothiazolinone class involves assessing their potential for skin sensitization. nih.govnih.gov As part of a "Defined Approach" recognized by the Organisation for Economic Co-operation and Development (OECD), data from the QSAR Toolbox is integrated with in chemico and in vitro results to classify the sensitization hazard and potency of various isothiazolinone compounds without animal testing. nih.govtandfonline.com This approach has been used to classify biocides like 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-Methyl-4-isothiazolin-3-one (MIT). nih.govtandfonline.com

Furthermore, QSAR models have been developed to explore other biological activities. A study on 2-(4-substituted-phenyl)-3-isothiazolinones established a relationship between their molecular descriptors and antibacterial activity against Escherichia coli. researchgate.net Using Density Functional Theory (DFT) to calculate descriptors and multiple linear regression for model building, the study identified that factors like the nucleophilic frontier electron density of the sulfur atom and certain topological indices were predominant in affecting antibacterial potency. researchgate.net

The table below summarizes the skin sensitization potency classification for several isothiazolinone compounds based on a defined approach that includes QSAR data. nih.govtandfonline.com

| Compound | UN GHS Potency Classification |

|---|---|

| 4,5-Dichloro-2-octyl-3(2H)-isothiazolone (DCOIT) | 1A (Strong Sensitizer) |

| 2-n-Octyl-4-isothiazolin-3-one (OIT) | 1A (Strong Sensitizer) |

| 2-Methyl-4-isothiazolin-3-one (MIT) | 1A (Strong Sensitizer) |

| 1,2-Benzisothiazolin-3-one (BIT) | 1A (Strong Sensitizer) |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | 1 (Hazardous, potency undefined) |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation technique that predicts the preferred binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. mdpi.com It is a cornerstone of structure-based drug design, used to screen virtual libraries, elucidate structure-activity relationships (SAR), and propose binding modes at the molecular level. mdpi.comnih.gov

The process involves placing the ligand in various conformations within the target's binding site and using a scoring function to estimate the binding energy (or score) for each pose. mdpi.com Lower binding energies generally indicate more favorable interactions.

For isothiazole (B42339) derivatives, molecular docking has been widely applied to predict their potential as inhibitors for various therapeutic targets. In one study, isothiazole derivatives were designed as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. mdpi.com Docking simulations were performed to predict the binding modes and energies of the designed compounds within the enzyme's active site. The results showed that the new compounds had more favorable binding energies compared to a known reference ligand, suggesting they could be more effective inhibitors. mdpi.com

Similarly, docking studies have been conducted on thiazole and thiazol-4(5H)-one derivatives to explore their potential as anticancer, anti-diabetic, and anti-inflammatory agents by predicting their interactions with targets like tubulin, α-amylase, and various kinases. nih.govd-nb.infonih.govfrontiersin.org These studies help in rationalizing the observed biological activity and guide the design of more potent and selective molecules.

The following table shows example docking scores for designed isothiazole derivatives against the HCV NS5B polymerase, illustrating how this method ranks potential inhibitors. mdpi.com

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Reference Ligand (221) | -7.5 | ARG503, TYR448 |

| Designed Compound 1 | -9.3 | ARG503, SER556, TYR448, CYS445 |

| Designed Compound 2 | -9.1 | ARG503, SER556, TYR448, CYS445 |

| Designed Compound 3 | -8.8 | ARG503, SER556, TYR448 |

Structure Activity Relationship Sar and Pharmacophore Development of 1,2 Thiazol 5 4h One Derivatives

Foundational Concepts and Methodologies of SAR Analysis in Heterocyclic Systems

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a compound and its biological activity. africanjournalofbiomedicalresearch.comijrpr.com For heterocyclic systems, which are core structures in numerous pharmaceuticals, SAR is crucial for optimizing therapeutic efficacy and selectivity. africanjournalofbiomedicalresearch.comijrpr.comnih.gov The process involves systematically modifying the chemical structure of a lead compound and assessing the resulting impact on its interaction with a biological target. africanjournalofbiomedicalresearch.com This allows medicinal chemists to identify the key chemical features—or pharmacophores—responsible for the desired biological effect. researchgate.net

Modern SAR studies frequently integrate computational tools to accelerate the drug discovery process. ijrpr.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate specific molecular descriptors with biological activity, enabling the virtual screening of large compound libraries to identify promising drug candidates. ijrpr.com Furthermore, computational methods for structure-guided exploration of SAR transfer, which rely on 3D molecular fragmentation and recombination schemes, allow for the systematic analysis of how SAR data from one target can be applied to another. acs.org This approach helps in the rational design of novel heterocyclic compounds with improved potency and a better safety profile. ijrpr.com The ultimate goal of SAR is to provide a detailed understanding that guides the development of more effective and safer therapeutic agents. ijrpr.com

Identification of Key Structural Motifs and Features Contributing to Activity

The biological activity of 1,2-Thiazol-5(4H)-one derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. SAR studies have identified several key structural motifs that are critical for their function, particularly as anticancer agents targeting tubulin polymerization. nih.gov

The core structure of these derivatives often includes three key regions analogous to those of colchicine (B1669291), a well-known tubulin inhibitor: Ring A, a linker region, and Ring C. nih.gov The 2-hydrazinylthiazol-5(4H)-one moiety typically serves as the linker. nih.gov SAR studies have focused on modifying the "A" and "C" rings to optimize activity. nih.govrsc.org

Key findings from SAR analyses include:

Substituents on Ring A: The choice of the aromatic system in this position significantly influences cytotoxic activity. rsc.org For instance, comparing derivatives with a thiophen-2-ylmethylene moiety (like in compound 5a ) to those with substituted benzylidenes (like in compound 4f ) revealed that the substituted benzylidene group is more advantageous for activity. rsc.org

Substituents on Ring C: Modifications in this region also play a critical role. The activity of compounds with different bioisosteres, such as substituted 2-ethylbenzene, 2-ethylthiophene, and 2-ethylfuran (B109080) moieties, has been explored. nih.gov

Specific Substitutions: The presence of electron-withdrawing groups, such as chloro or bromo substituents, has been shown to increase the anti-inflammatory potency of related thiazolone derivatives. vulcanchem.com Conversely, the introduction of hydroxyl groups tends to reduce activity. vulcanchem.com In a series of 1,2-Thiazol-5(4H)-ones designed as tubulin inhibitors, compounds 4f , 5a , 8f , 8g , and 8k demonstrated superior antiproliferative activities against three human cancer cell lines (HCT-116, HepG-2, and MCF-7). nih.gov

The following table summarizes the anticancer activity of selected this compound derivatives, illustrating the impact of different structural modifications.

| Compound | IC₅₀ (μM) vs. HCT-116 | IC₅₀ (μM) vs. HepG-2 | IC₅₀ (μM) vs. MCF-7 | Tubulin Polymerization IC₅₀ (nM) |

|---|---|---|---|---|

| 4d | 14.12 | 6.60 | 10.64 | 19.68 |

| 4f | 2.89 | 4.50 | 5.32 | 9.33 |

| 5a | 3.50 | 5.20 | 7.40 | 9.52 |

| 8f | 4.12 | 5.89 | 8.16 | 11.59 |

| 8g | 4.67 | 6.23 | 9.29 | 14.17 |

| 8k | 3.89 | 4.99 | 8.45 | 13.50 |

| 8l | 12.51 | 3.73 | 7.89 | 13.16 |

| Colchicine (Control) | 8.56 | 9.43 | 10.12 | 10.65 |

Development and Validation of Pharmacophore Models for this compound Derivatives

Pharmacophore modeling is a critical step in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govsrce.hr For this compound derivatives, pharmacophore models have been developed to guide the synthesis of new compounds with enhanced activity, particularly as anticancer agents. nih.gov

The development process typically begins with a set of active compounds (a training set) to derive a 3D chemical feature-based pharmacophore. srce.hr For the this compound derivatives acting as tubulin polymerization inhibitors, a pharmacophore model was developed based on the known features of inhibitors that target the colchicine binding site. nih.gov This model was generated to ensure that newly designed molecules would possess the necessary features to interact effectively with the target protein. nih.gov

Validation is a crucial phase to ensure the predictive power of a pharmacophore model. nih.gov A common validation method involves testing the model's ability to distinguish known active compounds from a set of inactive "decoy" molecules. nih.gov The performance can be assessed using Receiver Operating Characteristic (ROC) analysis and metrics like the "goodness of hit" (GH) score. nih.gov The model for this compound derivatives was validated through molecular docking studies, which investigated the binding interactions between the designed compounds and the tubulin active site, confirming that their cytotoxic activity was a result of tubulin polymerization inhibition. nih.gov

The effectiveness of a pharmacophore model lies in its precise definition of essential chemical features and their spatial relationships. For this compound derivatives designed as colchicine binding site inhibitors, a seven-point pharmacophore model has been characterized. nih.gov

The essential features of this model are:

Three Hydrogen Bond Acceptors (HBA): Designated as A1, A2, and A3. nih.gov These features are crucial for forming hydrogen bonds with specific residues in the target's binding pocket.

One Hydrogen Bond Donor (HBD): Designated as D1. nih.gov This feature complements the HBAs in establishing a stable binding interaction.

Two Hydrophobic Centers: Designated as H1 and H2. nih.gov These regions interact with hydrophobic residues in the binding site, contributing significantly to binding affinity.

One Planar Group: Designated as R1. nih.gov This feature ensures proper orientation and stacking interactions within the binding site.

These seven pharmacophoric features are spatially distributed across two planes that are tilted at an angle of approximately 45° relative to each other, a conformation that matches the shape of the colchicine binding site. nih.gov Features A1, D1, H1, and R1 are located in one plane, while A2, A3, and H2 are in the second plane. nih.gov This specific three-dimensional arrangement is critical for the high-affinity binding to tubulin. nih.gov

Rational Design Principles for Modulating Biological Activity through Bioisosteric Modification Strategies

Rational drug design employs strategic modifications to a lead compound to enhance its therapeutic properties. wiley.com One of the most powerful strategies in this endeavor is bioisosteric replacement, where a substituent on a molecule is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profile. u-tokyo.ac.jpresearchgate.net This principle has been effectively applied to the design of this compound derivatives. nih.gov

In the development of these derivatives as tubulin polymerization inhibitors, researchers used the structure of colchicine as a template and applied bioisosteric modifications to its key structural components (Ring A and Ring C). nih.gov The goal was to retain the necessary pharmacophoric features while creating novel, patentable structures with potentially improved properties. nih.govresearchgate.net

The specific bioisosteric modification strategies included:

Ring A Bioisosteres: The trimethoxyphenyl ring (Ring A) of colchicine was replaced with various bioisosteric groups. nih.gov These included different substituted benzylidenes and the thiophen-2-ylmethylene moiety. nih.govrsc.org This approach allowed for the exploration of how different aromatic systems in this position affect cytotoxic activity. rsc.org

Ring C Bioisosteres: The tropolone (B20159) ring (Ring C) of colchicine was replaced with other moieties. nih.gov Bioisosteres used in this position included substituted 2-ethylbenzene, 2-ethylthiophene, and 2-ethylfuran groups. nih.govrsc.org

These rational modifications, guided by the principles of bioisosterism and a validated pharmacophore model, led to the synthesis of a series of this compound derivatives with potent anticancer activity. nih.gov This demonstrates the power of using bioisosteric replacement as a key strategy in lead optimization. researchgate.net

Applications in Advanced Organic Synthesis

Role of 1,2-Thiazol-5(4H)-one as a Versatile Synthetic Intermediate

This compound and its derivatives are recognized as versatile intermediates in organic synthesis, primarily due to the reactivity of the heterocyclic ring and the potential for functionalization at various positions. researchgate.net The presence of nitrogen and sulfur heteroatoms, along with a ketone group, provides multiple reaction sites for chemists to exploit. researchgate.net These intermediates are instrumental in synthesizing a wide array of both carbocyclic and heterocyclic compounds. acs.org

One of the key aspects of their versatility lies in their use in multicomponent reactions (MCRs). For instance, a catalyst-free, three-component reaction involving arylglyoxals, lawsone, and thiobenzamides in acetic acid at 90°C has been developed to produce fully substituted thiazoles in high yields (>85%). vulcanchem.com This method is particularly advantageous for its scalability in industrial applications as it circumvents the need for column chromatography. vulcanchem.com

Furthermore, derivatives such as 4-arylidene-5(4H)-thiazolones are convenient precursors for a variety of selective syntheses. acs.org These compounds can be prepared by treating oxazolones with thioacetic acid. acs.org The exocyclic double bond in these derivatives is particularly reactive, participating in reactions like [2+2] photocycloadditions. acs.orgacs.org

The reactivity of the thiazolidinone core, specifically the amino and active methylene (B1212753) groups adjacent to the carbonyl, makes it a useful target for numerous organic transformations. researchgate.net This reactivity allows for ring-opening reactions, which can lead to the formation of other heterocyclic systems. For example, treatment of 4-arylidene-5(4H)-thiazolones with a base in alcohol can lead to dihydrothiazoles through a ring-opening and subsequent intramolecular S-attack and cyclization. acs.orgacs.org

The versatility of this compound derivatives is also evident in their ability to act as pronucleophiles in asymmetric catalysis. beilstein-journals.org This allows for the creation of tetrasubstituted stereocenters, and the resulting adducts can be hydrolyzed to yield valuable chiral building blocks like α-mercapto acids. beilstein-journals.org

Construction of Complex Heterocyclic Architectures via this compound Precursors

The inherent reactivity of the this compound scaffold makes it an excellent starting point for the synthesis of more complex heterocyclic systems. researchgate.net These precursors are particularly useful in constructing fused and spirocyclic architectures, which are of significant interest in medicinal chemistry and materials science. researchgate.net

One prominent application is in the synthesis of thiazole-containing hybrid molecules. For example, new hybrid derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been synthesized by linking them to a thiazole (B1198619) fragment through a hydrazine (B178648) linker. mdpi.com The synthesis involves a two-stage method where 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones react with thiosemicarbazide (B42300) to form hydrazinocarbothioamides, which then react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield the target hybrid molecules in high yields. mdpi.com

Another example involves the construction of bis-heterocyclic compounds through C-N coupling reactions. acs.org While the direct reaction of 3,4-dinitropyrazole with other azoles may not be effective, introducing an electron-withdrawing nitro group at the N-position of the pyrazole (B372694) activates the adjacent C-H bond, facilitating the coupling reaction with other five-membered heterocycles in the presence of potassium carbonate. acs.org This strategy has been used to synthesize a series of C-N coupled bis-heterocyclic compounds with good thermal stability. acs.org

The reactivity of 4-arylidene-5(4H)-thiazolones has been exploited to synthesize novel dihydrothiazoles. acs.org Treatment of these thiazolones with sodium ethoxide in ethanol (B145695) at reflux temperature yields dihydrothiazoles. acs.org A novel method for preparing dihydrothiazoles from these precursors involves the use of BF₃·OEt₂ in methanol (B129727), even in the absence of a base. acs.orgacs.org

Furthermore, the irradiation of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones with blue light promotes a [2+2] photocycloaddition of the exocyclic C=C bonds, leading to the formation of dispirocyclobutanes. acs.orgacs.org This reaction exhibits high stereoselectivity. acs.org

The following table summarizes some of the complex heterocyclic architectures synthesized from this compound precursors:

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| (Z)-2-Phenyl-4-aryliden-5(4H)-thiazolones | Blue light (465 nm), CH₂Cl₂ | Dispirocyclobutanes | >90% (ε-isomer) | acs.org |

| 4-Arylidene-5(4H)-thiazolones | NaEtO, ethanol, reflux | Dihydrothiazoles | Moderate to good | acs.org |

| 5,6-Dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones and Methyl 2-(4-oxothiazol-5(4H)-ylidene)acetate | 1. Thiosemicarbazide 2. DMAD | Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates | High | mdpi.com |

| N-nitro-substituted azoles and other five-membered heterocycles | K₂CO₃, ethanol, 80°C | C-N coupled bis-heterocyclic compounds | >80% | acs.org |

Contribution to Chemo- and Stereoselective Organic Transformations

The this compound framework plays a significant role in directing chemo- and stereoselective organic transformations, enabling the synthesis of complex molecules with high precision. beilstein-journals.org The modulation of chemoselectivity is often influenced by the choice of substrates, catalysts, solvents, and temperature. researchgate.net

A notable example of stereoselectivity is the [2+2] photocycloaddition of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones, which proceeds with high stereoselectivity to form the ε-isomer of dispirocyclobutanes in over 90% yield in most cases. acs.org Irradiation in the presence of a Lewis acid like BF₃·OEt₂ in methanol also leads to monospirocyclobutanes with full stereoselectivity, again affording the ε-isomer. acs.org

Thiazol-4(5H)-ones have been demonstrated to be effective pronucleophiles in asymmetric catalysis. beilstein-journals.org This allows for the creation of enantioenriched α-mercapto acids after hydrolysis of the resulting adducts. beilstein-journals.org A highly chemo-, enantio-, and diastereoselective [4+2] cycloaddition of 5H-thiazol-4-ones with N-itaconimides has been achieved using a dipeptide-based urea-amide tertiary amine (DP-UAA) as a Brønsted base catalyst. researchgate.net This reaction yields spirocyclic 1,4-sulfur-bridged piperidinone-based succinimides with high enantioselectivity (up to 99% ee) and diastereoselectivity (>19:1 dr). researchgate.net